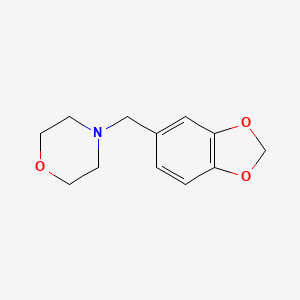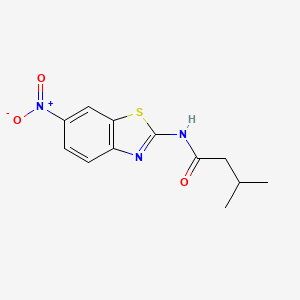
4-(1,3-benzodioxol-5-ylmethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-benzodioxol-5-ylmethyl)morpholine is a chemical compound that is commonly used in scientific research for its various biological and pharmacological properties. It is a heterocyclic organic compound that contains a morpholine ring and a benzodioxole ring. This compound is also known as safrole morpholine or PMMDA, and it has been extensively studied for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)morpholine is not fully understood, but it is believed to act through various pathways in the body. It has been suggested that this compound may modulate the activity of various receptors in the brain, including the dopamine and serotonin receptors. Additionally, it may inhibit the production of inflammatory mediators and promote the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
4-(1,3-benzodioxol-5-ylmethyl)morpholine has been found to have various biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain, as well as inhibit the growth of tumors. Additionally, it has been found to modulate the activity of various neurotransmitters, which may have implications for the treatment of psychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(1,3-benzodioxol-5-ylmethyl)morpholine in lab experiments is its ability to modulate the activity of various receptors and neurotransmitters. This can be useful in studying the underlying mechanisms of various diseases and in the development of new therapeutic agents. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are numerous future directions for the study of 4-(1,3-benzodioxol-5-ylmethyl)morpholine. One potential area of research is its use in the treatment of psychiatric disorders, such as depression and anxiety. Additionally, this compound may have potential applications in the treatment of inflammatory diseases and cancer. Further studies are needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)morpholine can be achieved through various methods, including the reaction of safrole with morpholine in the presence of a catalyst. The reaction typically occurs under acidic conditions, and the resulting product can be purified through various techniques, such as column chromatography.
Scientific Research Applications
4-(1,3-benzodioxol-5-ylmethyl)morpholine has been used in numerous scientific studies for its various biological and pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and antitumor effects in various animal models. Additionally, this compound has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-11-12(16-9-15-11)7-10(1)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMHUMUYOHSTKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5815822.png)
![4-chloro-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5815839.png)

![N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B5815842.png)

![ethyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5815865.png)

![N-(4-methylbenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5815878.png)
![2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5815897.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B5815902.png)
